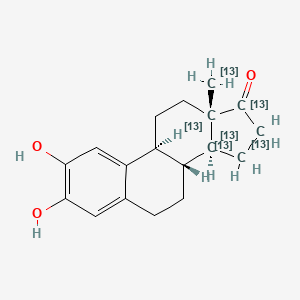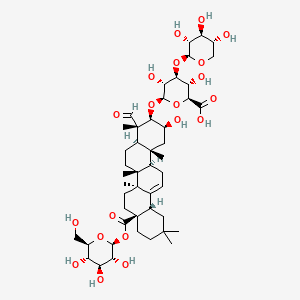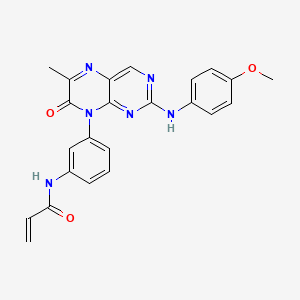
Egfr-IN-40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr-IN-40 is a small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a critical target for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-40 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include halogenated anilines, alkylating agents, and palladium catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
化学反应分析
Types of Reactions
Egfr-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce amines or alcohols.
科学研究应用
Egfr-IN-40 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Cancer Research: this compound is used to study the role of EGFR in cancer progression and to develop targeted therapies for cancers with EGFR mutations.
Drug Development: It serves as a lead compound for the development of new EGFR inhibitors with improved efficacy and reduced side effects.
Biological Studies: this compound is used to investigate the signaling pathways and molecular mechanisms regulated by EGFR.
Industrial Applications: It is used in the production of diagnostic tools and therapeutic agents for cancer treatment.
作用机制
Egfr-IN-40 exerts its effects by inhibiting the tyrosine kinase activity of EGFR . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the suppression of tumor growth.
相似化合物的比较
Egfr-IN-40 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and binding affinity. Some of the similar compounds include:
Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor used for the treatment of non-small cell lung cancer.
This compound stands out due to its enhanced selectivity and potency against specific EGFR mutations, making it a valuable tool in cancer research and therapy.
属性
分子式 |
C23H20N6O3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
N-[3-[2-(4-methoxyanilino)-6-methyl-7-oxopteridin-8-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H20N6O3/c1-4-20(30)26-16-6-5-7-17(12-16)29-21-19(25-14(2)22(29)31)13-24-23(28-21)27-15-8-10-18(32-3)11-9-15/h4-13H,1H2,2-3H3,(H,26,30)(H,24,27,28) |
InChI 键 |
FGPPXNCHKYRZCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CN=C(N=C2N(C1=O)C3=CC=CC(=C3)NC(=O)C=C)NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


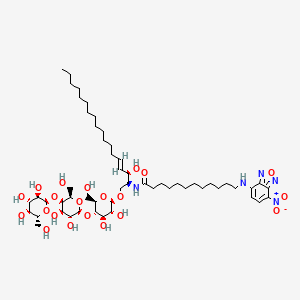
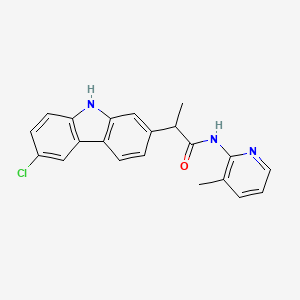
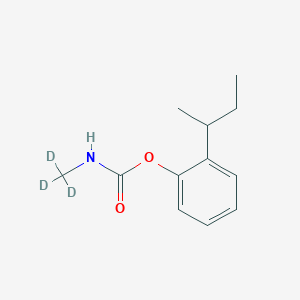
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
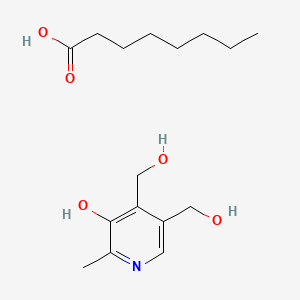
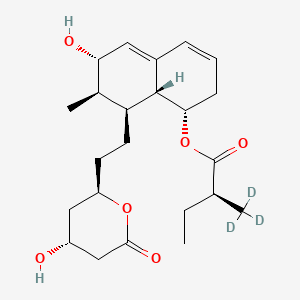
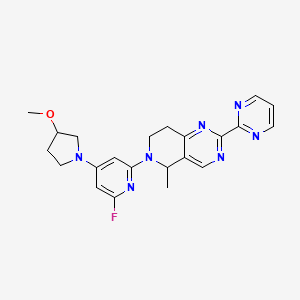
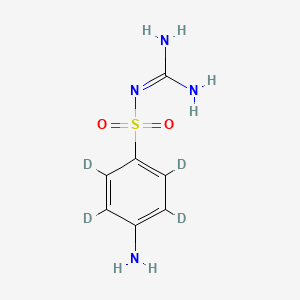
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
